molecular formula C22H24N4O2S B11193588 2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11193588
M. Wt: 408.5 g/mol
InChI Key: JXPUPHJVVXIHLN-UHFFFAOYSA-N
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Description

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrimidine ring substituted with various functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-DIMETHYLPHENYL)AMINO]-N-(4-METHOXYPHENYL)ACETAMIDE
  • 2-(DIETHYLAMINO)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C22H24N4O2S/c1-14-8-15(2)10-18(9-14)25-22-23-16(3)11-21(28)26(22)13-20(27)24-17-6-5-7-19(12-17)29-4/h5-12H,13H2,1-4H3,(H,23,25)(H,24,27)

InChI Key

JXPUPHJVVXIHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC(=CC=C3)SC)C)C

Origin of Product

United States

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